molecular formula C6H20Cl2N2Si3 B14240235 1,1-Dichloro-N,N'-bis(trimethylsilyl)silanediamine CAS No. 250739-74-3

1,1-Dichloro-N,N'-bis(trimethylsilyl)silanediamine

Cat. No.: B14240235
CAS No.: 250739-74-3
M. Wt: 275.39 g/mol
InChI Key: XSCQEJPXSZLZHT-UHFFFAOYSA-N
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Description

1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C₆H₂₀Cl₂N₂Si₃. It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of trimethylsilylamine with silicon tetrachloride. The reaction typically occurs in an inert solvent such as hexane or pentane, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful control of temperature and addition rates to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form silanediamine derivatives.

    Dehalogenation Reactions: It can undergo dehalogenation to form alkenes or alkynes.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted silanediamines.

    Reduction Reactions: Products include reduced silanediamine derivatives.

    Dehalogenation Reactions: Products include alkenes and alkynes.

Scientific Research Applications

1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is used in several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.

    Biology: It is used in the synthesis of bioactive molecules and as a protecting group for amines.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves the interaction of its silicon-nitrogen bonds with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions to occur at the silicon center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar structure but with different substituents.

    Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.

    Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.

Uniqueness

1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is unique due to its dual trimethylsilyl groups and the presence of chlorine atoms, which provide versatility in chemical reactions. Its ability to undergo various substitution, reduction, and dehalogenation reactions makes it a valuable reagent in synthetic chemistry.

Properties

CAS No.

250739-74-3

Molecular Formula

C6H20Cl2N2Si3

Molecular Weight

275.39 g/mol

IUPAC Name

[[[dichloro-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane

InChI

InChI=1S/C6H20Cl2N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-6H3

InChI Key

XSCQEJPXSZLZHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N[Si](N[Si](C)(C)C)(Cl)Cl

Origin of Product

United States

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